molecular formula C31H29N3O8S B613556 Fmoc-Asp(Edans)-OH CAS No. 182253-73-2

Fmoc-Asp(Edans)-OH

Cat. No.: B613556
CAS No.: 182253-73-2
M. Wt: 603.65
InChI Key: ZHXKVZRMHMFRBQ-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asp(Edans)-OH is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with aspartic acid (Asp) and the fluorescent dye Edans. This compound is commonly used in peptide synthesis and fluorescence-based assays due to its unique properties.

Mechanism of Action

Target of Action

Fmoc-Asp(Edans)-OH is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of proteins. Therefore, the primary targets of this compound are likely to be the proteins or peptides that incorporate aspartic acid during their synthesis.

Mode of Action

This compound, like other Fmoc-modified amino acids, possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This suggests that this compound could interact with its targets (proteins or peptides) by integrating into their structure during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(Edans)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble resin. The Fmoc group is then removed using a base such as piperidine, allowing the next amino acid to be coupled. This cycle of deprotection and coupling continues until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for efficient separation of intermediates and final products .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(Edans)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-Asp(Edans)-OH is widely used in peptide synthesis for creating complex peptide sequences. Its Fmoc group provides a temporary protecting group for the amino terminus, allowing for stepwise assembly of peptides .

Biology

In biological research, this compound is used in fluorescence-based assays to study protein-protein interactions, enzyme activities, and other biochemical processes. The Edans dye serves as a fluorescent probe, enabling real-time monitoring of these interactions .

Medicine

In medical research, this compound is utilized in the development of diagnostic assays and therapeutic peptides. Its fluorescence properties allow for sensitive detection of biomolecules, making it valuable in clinical diagnostics .

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its ability to form stable peptide bonds and its fluorescent properties make it a versatile tool in drug development .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OMe)-OH: Similar to Fmoc-Asp(Edans)-OH but with a methoxy group instead of Edans.

    Fmoc-Asp(OtBu)-OH: Contains a tert-butyl group instead of Edans.

    Fmoc-Asp(OBzl)-OH: Features a benzyl group instead of Edans.

Uniqueness

This compound is unique due to its combination of the Fmoc protecting group and the Edans fluorescent dye. This dual functionality allows it to serve both as a building block in peptide synthesis and as a fluorescent probe in biochemical assays. The presence of the Edans dye provides additional versatility in fluorescence-based applications, making it distinct from other Fmoc-protected aspartic acid derivatives .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O8S/c35-29(33-16-15-32-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)17-27(30(36)37)34-31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,32H,15-18H2,(H,33,35)(H,34,38)(H,36,37)(H,39,40,41)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXKVZRMHMFRBQ-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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